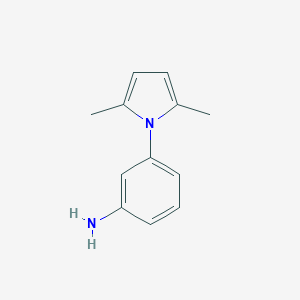

3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUTDHSWLXVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349458 | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247225-33-8 | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis route for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the well-established Paal-Knorr pyrrole synthesis, a reliable method for the construction of pyrrole rings. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and relevant physicochemical and quantitative data.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the acid-catalyzed condensation of 1,3-phenylenediamine (m-phenylenediamine) with 2,5-hexanedione. This reaction is a classic example of the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrole.[1]

A key consideration in this synthesis is the use of a diamine, which presents the possibility of a double reaction to form a bis-pyrrole byproduct. To favor the desired mono-substituted product, careful control of the reaction stoichiometry is crucial. By using an excess of the diamine relative to the dicarbonyl compound, the statistical probability of a single reaction per diamine molecule is increased.

The general workflow for this synthesis is outlined below:

Figure 1: General workflow for the synthesis of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the starting materials and the final product, along with typical reaction parameters and expected outcomes.

| Compound/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number | Purity (%) | Yield (%) |

| 1,3-Phenylenediamine | C₆H₈N₂ | 108.14 | White to light yellow or pinkish crystals | 108-45-2 | ≥99 | - |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | Colorless to yellow liquid | 110-13-4 | ≥97 | - |

| This compound | C₁₂H₁₄N₂ | 186.25 | Off-white to slight yellow solid | 247225-33-8 | ≥98 | ~26 (Illustrative) |

Note: The provided yield is illustrative and based on a similar synthesis of a related aminopyridine derivative. Actual yields may vary depending on reaction scale and purification efficiency.

Detailed Experimental Protocol

This protocol is adapted from established Paal-Knorr synthesis procedures for similar aromatic amines.

3.1. Materials and Reagents:

-

1,3-Phenylenediamine (m-phenylenediamine)

-

2,5-Hexanedione

-

Ethanol, reagent grade

-

Glacial Acetic Acid

-

Silica gel for column chromatography

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

3.2. Reaction Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-phenylenediamine (5.41 g, 50 mmol) in 50 mL of ethanol.

-

Addition of Reactants: To the stirred solution, add 2,5-hexanedione (2.28 g, 20 mmol) followed by glacial acetic acid (1.2 mL, 20 mmol). The use of an excess of the diamine is intended to favor the formation of the mono-substituted product.

-

Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with an additional 2 x 25 mL of ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

3.3. Purification:

-

Chromatography Setup: Prepare a silica gel column using a slurry of silica in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed product onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity to 30% ethyl acetate. Collect fractions and monitor by TLC to identify the fractions containing the desired product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to slight yellow solid.

Signaling Pathways and Logical Relationships

The Paal-Knorr synthesis proceeds through a well-understood mechanism involving the formation of a hemiaminal intermediate, followed by cyclization and dehydration.

Figure 2: Simplified mechanism of the Paal-Knorr synthesis of this compound.

This technical guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification methods to suit their specific laboratory settings and scale requirements.

References

physical and chemical properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the aromatic amine 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. This document is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 247225-33-8 | PubChem[2] |

| Molecular Formula | C₁₂H₁₄N₂ | PubChem[2] |

| Molecular Weight | 186.25 g/mol | PubChem[2] |

| Appearance | Off-white to slight yellow solid | Vendor Information |

| Topological Polar Surface Area | 31 Ų | PubChem[2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the experimentally determined Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The data presented here was obtained in CDCl₃.[3]

Table 2.1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.21 | t, J = 8.0 Hz | 1H | Aromatic CH |

| 6.70 | ddd, J = 8.0, 2.4, 0.8 Hz | 1H | Aromatic CH |

| 6.59 | ddd, J = 8.0, 2.4, 0.8 Hz | 1H | Aromatic CH |

| 6.51 | t, J = 2.0 Hz | 1H | Aromatic CH |

| 5.87 | s | 2H | Pyrrole CH |

| 3.73 | br s | 2H | NH₂ |

| 2.04 | s | 6H | Pyrrole CH₃ |

Table 2.2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [3]

| Chemical Shift (δ, ppm) |

| 147.0 |

| 140.0 |

| 129.7 |

| 128.7 |

| 118.4 |

| 114.8 |

| 114.3 |

| 105.3 |

| 12.9 |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule.

Table 2.3: High-Resolution Mass Spectrometry (HRMS) Data [3]

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 187.1230 | 187.1237 |

Synthesis Protocol: Paal-Knorr Synthesis

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst. For the synthesis of this compound, this would involve the reaction of 2,5-hexanedione with 1,3-phenylenediamine.

General Experimental Procedure

The following is a generalized protocol based on the principles of the Paal-Knorr synthesis. Reaction conditions may require optimization for yield and purity.

Materials:

-

1,3-Phenylenediamine

-

2,5-Hexanedione

-

Glacial Acetic Acid (or another suitable acid catalyst)

-

Ethanol (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Dicarbonyl: To this solution, add 2,5-hexanedione (1 to 1.2 equivalents).

-

Catalyst: If not using glacial acetic acid as the solvent, add a catalytic amount of a Brønsted or Lewis acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

References

An In-depth Technical Guide to the Formation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis of this N-arylpyrrole is primarily achieved through the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for the construction of pyrrole rings. This document details the underlying reaction mechanism, outlines a two-step synthetic pathway, provides experimental protocols adapted from analogous syntheses, and presents quantitative data in a structured format. The guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of substituted pyrroles.

Introduction

Substituted pyrroles are a class of heterocyclic compounds of significant interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The target molecule, this compound, incorporates a 2,5-dimethylpyrrole moiety attached to an aniline ring at the meta position. This substitution pattern offers multiple sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules. The formation of the pyrrole ring in this compound is accomplished via the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[1][2]

The Paal-Knorr Pyrrole Synthesis: Mechanism of Formation

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds.[1] The synthesis of N-substituted pyrroles, such as this compound, involves the reaction of a 1,4-diketone with a primary amine.[2]

The reaction is typically acid-catalyzed and proceeds through the following key steps:

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone. Protonation of the carbonyl oxygen enhances its electrophilicity, facilitating the attack by the lone pair of the amine's nitrogen atom. This step results in the formation of a hemiaminal intermediate.[1]

-

Cyclization: The hydroxyl group of the hemiaminal is then protonated, followed by the elimination of a water molecule to form an iminium ion. Subsequently, the nitrogen atom of the enamine tautomer attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered cyclic intermediate.[3]

-

Dehydration: The cyclic intermediate undergoes dehydration, typically through an E1 or E2 elimination pathway, to form the aromatic pyrrole ring. This final step is often irreversible and drives the reaction to completion.[3]

The overall mechanism is depicted in the following diagram:

References

known biological activities of dimethyl-pyrrol-aniline derivatives

An In-Depth Technical Guide to the Biological Activities of Dimethyl-Pyrrol-Aniline Derivatives

Executive Summary

The pyrrole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] When combined with dimethyl and aniline moieties, this scaffold gives rise to a versatile class of compounds known as dimethyl-pyrrol-aniline derivatives. These derivatives have demonstrated a broad spectrum of significant biological activities, positioning them as promising candidates for drug discovery and development. Pharmacological studies have highlighted their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Core Chemical Structure

The foundational structure of these derivatives consists of a pyrrole ring substituted with two methyl groups and an aniline (or substituted aniline) group. The variable attachment points and the potential for further substitution on the aniline ring allow for extensive structural diversity, which in turn modulates the biological activity and specificity of the compounds. This versatility makes the dimethyl-pyrrol-aniline scaffold a privileged structure in the design of targeted therapeutic agents.

Key Biological Activities

Dimethyl-pyrrol-aniline derivatives exhibit a wide range of pharmacological effects, with the most prominent being anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the potent cytotoxic effects of dimethyl-pyrrol-aniline derivatives against various human cancer cell lines. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival or by inducing apoptosis.

For instance, a novel pyridine-based derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine], displayed selective cytotoxicity against myeloid leukemia cell lines HL60 and K562, with little effect on non-cancerous cells.[6] Similarly, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, two key targets in cancer therapy.[7] Compound 18c from this class showed robust inhibitory activity against both kinases and good antiproliferative effects on HepG2, MDA-MB-231, and HCT116 cancer cells.[7] The mechanism often involves the induction of apoptosis, as demonstrated by the enhancement of p53 levels and the cleavage of PARP by certain pyrimidine-linked pyrrolobenzodiazepine conjugates.[8]

Table 1: Cytotoxicity and Kinase Inhibition Data for Selected Derivatives

| Compound Class/Name | Target Cell Line/Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine] | HL60 (Acute Myeloid Leukemia) | IC₅₀ | 25.93 µg/mL | [6] |

| K562 (Chronic Myeloid Leukemia) | IC₅₀ | 10.42 µg/mL | [6] | |

| 2-substituted aniline pyrimidine (Compound 18c) | Mer Kinase | IC₅₀ | 18.5 ± 2.3 nM | [7] |

| c-Met Kinase | IC₅₀ | 33.6 ± 4.3 nM | [7] | |

| [2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate] | RAW Cells (Macrophage) | CC₅₀ | 889.0 µg/ml | [9] |

| Marinopyrrolomycins | Various Cancer Cell Lines | IC₅₀ | Submicromolar |[10] |

Antimicrobial and Antifungal Activity

The dimethyl-pyrrol-aniline scaffold is a cornerstone in the development of new antimicrobial agents, driven by the urgent need to combat rising antimicrobial resistance.[5] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides have been synthesized and evaluated for their activity against bacterial and fungal strains, with molecular docking studies suggesting they may act by inhibiting the fungal enzyme CYP51.[11] Another study detailed new pyrrole derivatives with potent activity against E. coli, S. aureus, A. niger, and C. albicans, with some compounds showing potency equal to or greater than standard reference drugs like Ciprofloxacin and Clotrimazole.[12] Furthermore, certain pyrrole benzamide derivatives have demonstrated potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL.[4]

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound Class/Name | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [4] |

| Bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues | Mycobacterium tuberculosis H37Ra | MIC₉₀ | 0.05 to >30 µg/mL | [13] |

| Pyrrole Benzamide Derivatives | Staphylococcus aureus | MIC | 3.12 - 12.5 µg/mL | [4] |

| 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate | Aspergillus fumigatus | Antifungal | Limited Efficacy |[9] |

Enzyme Inhibition

Beyond kinases, dimethyl-pyrrol-aniline derivatives have been designed to selectively inhibit other crucial enzymes implicated in various diseases. This targeted approach is a hallmark of modern drug design.

-

Cholinesterases (AChE/BChE): In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Novel pyrrole derivatives with a 1,3-diaryl skeleton have been identified as selective BChE inhibitors, with IC₅₀ values comparable to the standard drug donepezil.[14] A pyrrole-based hydrazide (vh0 ) was found to be a dual inhibitor of monoamine oxidase B (MAO-B) and AChE, both important targets in neurodegenerative disease.[15]

-

Dihydrofolate Reductase (DHFR): DHFR is a validated target for both antimicrobial and anticancer therapies. Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as DHFR inhibitors to target opportunistic pathogens.[16] Additionally, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been evaluated as dual inhibitors of enoyl ACP reductase and DHFR, showing promise as antibacterial and antitubercular agents.[17]

Table 3: Enzyme Inhibition Data for Selected Derivatives

| Compound Class/Name | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,3-diaryl-pyrrole derivative (Compound 3p) | Butyrylcholinesterase (BChE) | IC₅₀ | 1.71 ± 0.087 µM | [14] |

| Pyrrole-based hydrazide (vh0) | Monoamine Oxidase B (hMAO-B) | IC₅₀ | 0.665 µM | [15] |

| | Acetylcholinesterase (eeAChE) | IC₅₀ | 4.145 µM |[15] |

Mechanisms of Action & Signaling Pathways

The anticancer activity of many dimethyl-pyrrol-aniline derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs) such as c-Met and Mer.[7] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, the derivatives prevent downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified RTK signaling pathway inhibited by dimethyl-pyrrol-aniline derivatives.

Experimental Protocols

The biological evaluation of these derivatives relies on a suite of standardized in vitro assays. The general workflow involves synthesis, initial screening for broad activity, and subsequent specific assays to determine potency and mechanism of action.

Caption: General experimental workflow for evaluating dimethyl-pyrrol-aniline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is commonly used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HL60, K562) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the dimethyl-pyrrol-aniline derivative (e.g., 3-100 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well of the plate. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity or growth is observed.

Conclusion and Future Perspectives

Dimethyl-pyrrol-aniline derivatives represent a highly valuable and versatile chemical scaffold with a diverse range of demonstrated biological activities. Their proven efficacy as anticancer, antimicrobial, and specific enzyme-inhibiting agents underscores their significant potential in drug discovery. The structure-activity relationship studies indicate that minor chemical modifications can lead to substantial changes in potency and selectivity, offering a fertile ground for optimization.

Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitutions to enhance target specificity and reduce off-target toxicity. Advanced in silico modeling can guide the rational design of next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of disease pathways deepens, the dimethyl-pyrrol-aniline scaffold is well-positioned to be a source of innovative therapeutic agents to address unmet medical needs.

References

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of 2-(3,4-Dimethyl-2,5-Dihydro-1H-Pyrrole-2-yl)-1-Methylethyl Pentanoate in a Murine Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Review of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Synthesis, Physicochemical Properties, and Potential as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline is a heterocyclic aromatic amine that holds significant potential as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and putative biological activities based on the current scientific landscape. While specific biological data for this exact molecule is limited in publicly accessible literature, this paper extrapolates its potential from closely related analogues and provides detailed, plausible experimental protocols for its synthesis and evaluation. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar chemical entities.

Introduction

The pyrrole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When functionalized with an aniline moiety, the resulting structure presents a versatile platform for developing targeted therapeutics. The compound this compound, in particular, combines the favorable electronic and steric properties of the dimethylpyrrole group with the synthetic tractability of the aniline ring, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. Its structural similarity to known kinase inhibitors suggests its potential to be developed into targeted anticancer agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for predicting its behavior in biological systems and for guiding its formulation and delivery as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂ | PubChem |

| Molecular Weight | 186.25 g/mol | PubChem |

| CAS Number | 247225-33-8 | PubChem |

| Appearance | Off-white to slight yellow solid | Commercial Suppliers |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | Inferred from structure |

| logP (calculated) | 2.9 | PubChem |

| Topological Polar Surface Area | 31.0 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Synthesis

The most direct and widely used method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst. For the synthesis of this compound, 3-aminobenzonitrile would be reacted with 2,5-hexanedione.

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a plausible method for the synthesis of this compound based on established Paal-Knorr reaction conditions for similar substrates.

Materials:

-

3-Aminobenzonitrile

-

2,5-Hexanedione

-

Glacial Acetic Acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Ethanol (or another suitable solvent like toluene)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzonitrile (1 equivalent) and ethanol.

-

Stir the mixture until the aniline derivative is completely dissolved.

-

Add 2,5-hexanedione (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Applications

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic ring system linked to an aniline or anilide moiety. This structural motif is adept at forming key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The 2,5-dimethylpyrrole group can provide favorable hydrophobic interactions, while the aniline nitrogen can be a key hydrogen bond donor or acceptor, or a point for further chemical modification to enhance binding affinity and selectivity.

Derivatives of similar pyrrole-containing compounds have shown inhibitory activity against a range of kinases, including but not limited to:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Src family kinases

-

Cyclin-Dependent Kinases (CDKs)

Table 2: Hypothetical Biological Activity Profile

The following table presents a hypothetical biological activity profile for this compound derivatives, based on data for structurally related compounds. This data is for illustrative purposes to guide future research.

| Target | Assay Type | Hypothetical IC₅₀ (nM) | Reference Compound Class |

| VEGFR2 | Enzyme Inhibition Assay | 50 - 500 | Pyrrolo-indolinones |

| PDGFRβ | Enzyme Inhibition Assay | 100 - 1000 | Substituted pyrroles |

| c-Src | Kinase Activity Assay | 200 - 2000 | Pyridyl-pyrimidinyl-anilines |

| A549 (Lung Cancer) | Cell Proliferation Assay | 1,000 - 10,000 | Anilino-quinazolines |

| MCF-7 (Breast Cancer) | Cell Proliferation Assay | 500 - 5,000 | Pyrrolo-pyrimidines |

| S. aureus | Minimum Inhibitory Conc. (MIC) | > 10,000 | General anilines |

| E. coli | Minimum Inhibitory Conc. (MIC) | > 10,000 | General anilines |

Putative Signaling Pathway Modulation

Given its potential as a kinase inhibitor, derivatives of this compound could modulate signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. A plausible mechanism of action for a derivative targeting a receptor tyrosine kinase (RTK) like VEGFR is depicted below.

Future Directions

The therapeutic potential of this compound is largely unexplored. Future research should focus on:

-

Synthesis and Characterization: Detailed reporting of the synthesis and full characterization of the compound.

-

Library Synthesis: Creation of a library of derivatives by modifying the aniline ring to explore structure-activity relationships.

-

Biological Screening: Comprehensive screening against a panel of kinases and cancer cell lines to identify primary targets and determine potency.

-

In vivo Studies: Advancing promising candidates into animal models to evaluate efficacy, pharmacokinetics, and toxicity.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly kinase inhibitors. This technical guide provides a solid foundation for its synthesis and outlines a clear path for the investigation of its biological activities. The versatility of its structure, combined with the proven track record of the pyrrole-aniline motif in drug discovery, warrants further investigation into its potential as a valuable tool in the fight against cancer and other diseases.

Unveiling the Solubility Profile of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the aromatic amine 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the compound's structural features and the general properties of related molecules, such as pyrrole derivatives and anilines. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is presented, accompanied by a visual workflow diagram to guide researchers in their laboratory investigations.

Introduction

This compound is a chemical compound of interest in various research and development sectors, particularly in the synthesis of novel therapeutic agents and functional materials.[1] Understanding its solubility in different organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This guide aims to provide a foundational understanding of its likely solubility behavior and a practical framework for its empirical determination.

The molecular structure of this compound, featuring a substituted pyrrole ring attached to an aniline moiety, suggests a predominantly non-polar character.[2] This structural attribute is a key determinant of its solubility in organic solvents.

Predicted Solubility Profile

-

Influence of the Pyrrole Ring: The 2,5-dimethyl-1H-pyrrol-1-yl group is a significant contributor to the molecule's non-polar nature. Pyrrole itself has limited solubility in water but is miscible with many organic solvents.[3] The presence of methyl substituents further enhances its lipophilicity.

-

Influence of the Aniline Moiety: Aniline, the parent aromatic amine, is only slightly soluble in water but demonstrates good solubility in a range of organic solvents, including ethanol, ether, and benzene.[4][5] This is attributed to the hydrophobic benzene ring.

-

Overall Molecular Characteristics: The combination of the dimethyl-pyrrol and aniline rings results in a molecule with a considerable non-polar surface area.[2] The presence of the amine group introduces some capacity for hydrogen bonding, but the overall solubility is expected to be dominated by its hydrophobic character.[6]

Based on these structural considerations, this compound is predicted to be readily soluble in a variety of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | The amine group can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | Dipole-dipole interactions between the solvent and the polarizable aromatic system. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to High | "Like dissolves like" principle; favorable van der Waals interactions.[7] |

| Chlorinated | Dichloromethane, Chloroform | High | Good solvation of the aromatic rings. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully remove the vial from the shaker.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, its molecular structure strongly suggests a high degree of solubility in a wide range of common organic solvents. For researchers and professionals in drug development, this predicted solubility profile is advantageous for various stages of research, from synthesis and purification to formulation. The provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data, which is essential for advancing the application of this compound. The systematic determination of its solubility will undoubtedly contribute to its effective utilization in scientific and industrial endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H14N2 | CID 648465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth Pyrrole Chemical Information | Expert Research & Analysis [pipzine-chem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. biosynce.com [biosynce.com]

- 7. chem.ws [chem.ws]

An In-depth Technical Guide on the Theoretical Properties of Pyrrol-1-yl-aniline Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of the ortho-, meta-, and para-isomers of pyrrol-1-yl-aniline. This document details their synthesis, electronic and structural characteristics, and relevant experimental data, presenting a comparative analysis to aid in research and development applications.

Introduction

Pyrrol-1-yl-anilines are aromatic compounds comprised of a pyrrole ring linked to an aniline ring through a nitrogen atom. The position of the pyrrole group on the aniline ring—ortho (2-), meta (3-), or para (4-)—gives rise to three distinct isomers with unique electronic and structural properties. These differences can significantly influence their chemical reactivity, biological activity, and material science applications. Understanding the theoretical underpinnings of these properties is crucial for their targeted use in various scientific and industrial fields.

Synthesis of Pyrrol-1-yl-aniline Isomers

The synthesis of pyrrol-1-yl-aniline isomers typically involves the formation of the pyrrole ring from a substituted aniline precursor or the coupling of a pyrrole moiety to an aniline derivative.

General Synthetic Approach

A common method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction, which involves the reaction of an amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. Another prevalent method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

For the synthesis of pyrrol-1-yl-anilines, a two-step procedure is often employed. First, the corresponding nitrophenylpyrrole is synthesized, followed by the reduction of the nitro group to an amine.

Experimental Protocols

Synthesis of 2-(1H-pyrrol-1-yl)aniline (Ortho-isomer):

A general procedure for the synthesis of 2-(1H-pyrrol-1-yl)anilines involves a modified literature procedure[1].

-

Step 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole. A mixture of 2-nitroaniline (20 mmol) and 2,5-dimethoxytetrahydrofuran (20 mmol) in acetic acid (100 mL) is refluxed for 2 hours with vigorous stirring.

-

After cooling, the reaction mixture is poured into water (300 mL) and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried with MgSO4, and the solvent is removed in vacuo to afford the crude 1-(2-nitrophenyl)-1H-pyrrole.

-

Step 2: Reduction to 2-(1H-pyrrol-1-yl)aniline. The crude residue from the previous step is added to a mixture of iron powder (80 mmol) and ammonium chloride (20 mmol) in water (50 mL) and refluxed for 4 hours.

-

After cooling, the reaction mixture is poured into water (300 mL) and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried with MgSO4, and the solvent is removed under reduced pressure.

-

The final product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent.

Synthesis of 3-(1H-pyrrol-1-yl)aniline (Meta-isomer):

While a specific detailed protocol for the meta-isomer was not found in the immediate search, its synthesis would likely follow a similar pathway to the ortho and para isomers, starting with 3-nitroaniline. The resulting 1-(3-nitrophenyl)-1H-pyrrole would then be reduced to 3-(1H-pyrrol-1-yl)aniline. Commercial availability of 3-(1H-pyrrol-1-yl)aniline suggests that established synthetic routes exist[2].

Synthesis of 4-(1H-pyrrol-1-yl)aniline (Para-isomer):

A specific protocol for the synthesis of the para-isomer has been reported[3].

-

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-pyrrole. This intermediate can be prepared using methods analogous to the ortho-isomer, starting from 4-nitroaniline.

-

Step 2: Reduction to 4-(1H-pyrrol-1-yl)aniline. To an ethanol solution (2 mL) containing 1.0 mM of 1-(4-nitrophenyl)-1H-pyrrole, 5.0 mg of a Pd-gCN catalyst (5.0 wt% Pd) is added.

-

Subsequently, 2 mM (1.2 eq., 0.07 mL) of 60% hydrazine hydrate solution is added.

-

The reaction mixture is refluxed at 70 °C for 4 hours.

-

After completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The filtrate is then purified by silica gel column chromatography to yield 4-(1H-pyrrol-1-yl)aniline[3].

Theoretical Properties

The geometric and electronic properties of the pyrrol-1-yl-aniline isomers can be elucidated through computational chemistry, primarily using Density Functional Theory (DFT). These calculations provide insights into bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the isomers' reactivity and potential applications.

Structural Properties

The key structural parameter that differentiates the isomers is the dihedral angle between the planes of the pyrrole and aniline rings. This angle is influenced by steric hindrance and electronic effects.

-

Ortho-isomer: The proximity of the pyrrole and amino groups is expected to cause significant steric repulsion, leading to a larger dihedral angle. This twisting can disrupt π-conjugation between the two rings.

-

Meta-isomer: Steric hindrance is less pronounced in the meta-isomer, likely resulting in a smaller dihedral angle compared to the ortho-isomer.

-

Para-isomer: The para-isomer experiences the least steric hindrance, which may allow for a more planar conformation and better π-conjugation between the rings.

Table 1: Predicted and Experimental Structural Data for Pyrrol-1-yl-aniline Isomers

| Isomer | Parameter | Predicted Value | Experimental Value |

| Ortho | Dihedral Angle (°C-N-C-C) | Larger due to steric hindrance | - |

| Bond Lengths (Å) | C-N, C-C, N-H bonds | - | |

| Bond Angles (°) | C-N-C, H-N-H | - | |

| Meta | Dihedral Angle (°C-N-C-C) | Intermediate | - |

| Bond Lengths (Å) | C-N, C-C, N-H bonds | - | |

| Bond Angles (°) | C-N-C, H-N-H | - | |

| Para | Dihedral Angle (°C-N-C-C) | Smaller, allowing for better planarity | - |

| Bond Lengths (Å) | C-N, C-C, N-H bonds | - | |

| Bond Angles (°) | C-N-C, H-N-H | - |

Note: Specific predicted values from a unified computational study are not available in the searched literature. The trends are based on general principles of organic chemistry and computational studies of related molecules.

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and photophysical characteristics of the isomers. The HOMO-LUMO energy gap is a key indicator of a molecule's excitability and chemical stability.

-

HOMO: In these molecules, the HOMO is generally expected to have significant contributions from the electron-rich pyrrole and aniline rings. The nitrogen lone pairs contribute significantly to the HOMO.

-

LUMO: The LUMO is typically a π* orbital distributed over the aromatic rings.

-

HOMO-LUMO Gap: The extent of π-conjugation between the two rings, which is influenced by the dihedral angle, will affect the HOMO-LUMO gap. A more planar conformation (smaller dihedral angle) generally leads to a smaller HOMO-LUMO gap due to extended conjugation.

Therefore, the para-isomer is predicted to have the smallest HOMO-LUMO gap, followed by the meta-isomer, and then the ortho-isomer, which is expected to have the largest gap due to its more twisted conformation.

Table 2: Predicted Electronic Properties of Pyrrol-1-yl-aniline Isomers

| Isomer | Property | Predicted Trend |

| Ortho | HOMO Energy (eV) | Lower |

| LUMO Energy (eV) | Higher | |

| HOMO-LUMO Gap (eV) | Largest | |

| Meta | HOMO Energy (eV) | Intermediate |

| LUMO Energy (eV) | Intermediate | |

| HOMO-LUMO Gap (eV) | Intermediate | |

| Para | HOMO Energy (eV) | Higher |

| LUMO Energy (eV) | Lower | |

| HOMO-LUMO Gap (eV) | Smallest |

Note: The predicted trends are based on the expected influence of the isomeric position on the electronic structure. Specific values would require a dedicated comparative DFT study.

Experimental Data

Experimental characterization provides crucial validation for theoretical predictions. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for structure elucidation.

Spectroscopic Data

2-(1H-pyrrol-1-yl)aniline (Ortho-isomer):

-

¹H NMR (400 MHz, CDCl₃): δ = 7.16-7.12 (m, 2H), 6.82 (t, J = 2.1 Hz, 2H), 6.79-6.75 (m, 2H), 6.33 (t, J = 2.0, 2H), 3.68 (s, 2H)[1].

-

¹³C NMR (100 MHz, CDCl₃): δ = 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, 109.42[1].

-

IR and Mass Spectrometry: Data is available in public databases such as PubChem[7].

3-(1H-pyrrol-1-yl)aniline (Meta-isomer):

-

Experimental spectroscopic data for the meta-isomer is not as readily available in the searched literature. However, its commercial availability suggests that such data exists and can be obtained from suppliers or through experimental characterization[2].

4-(1H-pyrrol-1-yl)aniline (Para-isomer):

-

Physical Properties: Melting point: 72-74 °C[8].

-

Spectroscopic data (NMR, IR) for the para-isomer is not detailed in the readily available search results but can be obtained through experimental analysis.

Table 3: Summary of Available Experimental Data

| Isomer | Melting Point (°C) | ¹H NMR Data | ¹³C NMR Data | IR Data |

| Ortho | - | Available[1] | Available[1] | Available[7] |

| Meta | - | Not readily available | Not readily available | Not readily available |

| Para | 72-74[8] | Not readily available | Not readily available | Not readily available |

Structure-Property Relationships

The relationship between the isomeric structure and the resulting electronic properties is a key aspect of this class of compounds. The position of the pyrrole substituent directly governs the steric and electronic interactions within the molecule, leading to distinct theoretical and observable properties.

Caption: Relationship between isomeric structure and electronic properties.

Conclusion

The theoretical properties of pyrrol-1-yl-aniline isomers are dictated by the substitution pattern on the aniline ring. The ortho-isomer is characterized by significant steric hindrance, leading to a twisted conformation and a larger HOMO-LUMO gap. Conversely, the para-isomer is expected to be more planar, facilitating better π-conjugation and resulting in a smaller HOMO-LUMO gap. The meta-isomer exhibits intermediate properties.

While experimental data for the ortho-isomer is available, further experimental and computational studies on the meta- and para-isomers are needed to provide a complete and comparative dataset. Such data would be invaluable for the rational design of new materials and therapeutic agents based on the pyrrol-1-yl-aniline scaffold. This guide serves as a foundational resource for researchers in these fields, summarizing the current understanding and highlighting areas for future investigation.

References

- 1. rsc.org [rsc.org]

- 2. 89353-42-4 Cas No. | 3-(1H-Pyrrol-1-yl)aniline | Apollo [store.apolloscientific.co.uk]

- 3. 4-(1H-PYRROL-1-YL)ANILINE | 52768-17-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

An In-Depth Technical Guide to the Safety and Handling of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (CAS No: 247225-33-8). The content herein is intended to support laboratory safety protocols and to provide a deeper understanding of the toxicological profile of this compound, based on available data and knowledge of structurally related aromatic amines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions and for conducting accurate risk assessments.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂ | [1][2][3] |

| Molecular Weight | 186.25 g/mol | [1][4] |

| Appearance | Off-white to slight yellow solid | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Topological Polar Surface Area | 31 Ų | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| CAS Number | 247225-33-8 | [1][4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are summarized in Table 2.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1][4] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[1][4] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1][4] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][4] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following diagram outlines the recommended workflow for safe handling, from procurement to disposal.

Key recommendations for handling and storage include:

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Toxicological Profile and Potential Mechanisms of Action

Aromatic amines are a class of compounds known for their potential to cause adverse health effects, including mutagenicity and carcinogenicity, often following metabolic activation. The primary mechanism of toxicity for many aromatic amines involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations.

The following diagram illustrates a generalized metabolic activation pathway for aromatic amines, which is a plausible mechanism of toxicity for this compound.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following are generalized protocols for key toxicological assays that can be adapted to assess its safety profile.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Culture : Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment : Treat cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[6][7]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][8][9]

-

Bacterial Strains : Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation : Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure : Expose the bacterial strains to various concentrations of the test compound.

-

Plating : Plate the treated bacteria on a minimal glucose agar medium.

-

Incubation : Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting : Count the number of revertant colonies and compare it to the control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.[8][9]

Acute Oral Toxicity (OECD TG 423)

This method is used to determine the acute oral toxicity of a substance.[2][10][11]

-

Animal Model : Use a small number of rodents (typically rats), usually of a single sex.

-

Dose Administration : Administer the test substance by oral gavage in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation : Observe the animals for signs of toxicity and mortality for up to 14 days.

-

Classification : The substance is classified into a GHS category based on the observed toxicity at different dose levels.

Skin Sensitization (In Vitro/In Chemico Methods)

Modern approaches to skin sensitization testing focus on non-animal methods that address key events in the adverse outcome pathway.

-

Direct Peptide Reactivity Assay (DPRA - OECD TG 442C) : Measures the reactivity of the chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event of protein binding in the skin.

-

KeratinoSens™ Assay (OECD TG 442D) : A cell-based assay that measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, representing the second key event.

-

h-CLAT (OECD TG 442E) : A cell-based assay that measures the activation of dendritic cells, the third key event, by analyzing the expression of cell surface markers.

Emergency Procedures

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards : Emits toxic fumes under fire conditions.

-

Protective Equipment : Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up : Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. chembk.com [chembk.com]

- 4. This compound | C12H14N2 | CID 648465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

A Senior Application Scientist's Guide to the Paal-Knorr Synthesis of Pyrrole Anilines

Introduction: The Strategic Importance of N-Aryl Pyrroles

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Atorvastatin (Lipitor®)[1]. The introduction of an aryl group, specifically an aniline moiety, onto the pyrrole nitrogen dramatically influences the molecule's steric and electronic properties, making N-aryl pyrroles (pyrrole anilines) a critical class of compounds in drug discovery and materials science[2]. The Paal-Knorr synthesis, a classic and enduringly popular reaction, offers a direct and versatile route to these valuable scaffolds through the condensation of a 1,4-dicarbonyl compound with a primary aniline[1][3].

This guide provides an in-depth technical exploration of the starting materials required for the Paal-Knorr synthesis of pyrrole anilines. Moving beyond a simple recitation of reagents, we will delve into the mechanistic underpinnings and practical considerations that a senior scientist must evaluate to ensure a successful and efficient synthesis.

Core Principle: The Union of 1,4-Dicarbonyls and Primary Anilines

The Paal-Knorr synthesis is fundamentally a dehydrative cyclization.[2][4] The reaction hinges on the nucleophilic attack of a primary aniline on the two carbonyl groups of a 1,4-dicarbonyl compound, leading to the formation of a stable, aromatic five-membered pyrrole ring[1]. The selection of these two starting materials is paramount and dictates the substitution pattern of the final N-aryl pyrrole.

The 1,4-Dicarbonyl Compound: The Pyrrole's Carbon Framework

The 1,4-dicarbonyl compound provides the four carbon atoms that will constitute the pyrrole ring. The versatility of the Paal-Knorr reaction allows for a wide range of substituents on this backbone[4].

-

Symmetrical vs. Unsymmetrical Dicarbonyls: Symmetrical 1,4-dicarbonyls, such as 2,5-hexanedione, will yield a single, unambiguously substituted pyrrole. In contrast, unsymmetrical dicarbonyls can lead to a mixture of regioisomers, a critical consideration in a drug development context where precise structure-activity relationships are paramount.

-

Substituent Effects (R2, R3, R4, R5): The groups attached to the dicarbonyl backbone can be hydrogen, alkyl, aryl, or even ester functionalities.[4] These substituents influence the reactivity of the carbonyl groups and the properties of the resulting pyrrole. Steric hindrance around the carbonyls can slow the reaction rate, necessitating more forcing conditions.

The Primary Aniline: Introducing the N-Aryl Moiety

The choice of the primary aniline is what defines the "pyrrole aniline" product. The nucleophilicity of the aniline nitrogen is a key determinant of reaction success.

-

Electronic Effects on the Aniline Ring: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aniline ring significantly impacts the nucleophilicity of the amine.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally accelerating the reaction.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups decrease the nitrogen's nucleophilicity, which can retard the reaction rate.[5] In such cases, stronger acid catalysis or higher reaction temperatures may be required to drive the reaction to completion.

-

The Reaction Mechanism: A Stepwise Approach to Aromatization

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study.[3][4][5] The currently accepted pathway involves the following key steps, typically under acidic conditions which serve to activate the carbonyl groups towards nucleophilic attack[1][4]:

-

Hemiaminal Formation: The primary aniline first attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][6]

-

Intramolecular Cyclization: This is often the rate-determining step.[1][3] The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion to form a 2,5-dihydroxytetrahydropyrrole derivative.[4][6]

-

Dehydration and Aromatization: A subsequent two-step dehydration of this cyclic intermediate leads to the formation of the stable, aromatic pyrrole ring.[1]

Below is a diagram illustrating the general mechanistic pathway:

Caption: General mechanism of the Paal-Knorr synthesis of N-aryl pyrroles.

Experimental Protocols and Considerations

The operational simplicity of the Paal-Knorr synthesis is one of its most attractive features.[1] However, optimization of reaction conditions is crucial for achieving high yields and purity, especially with challenging substrates.

Catalysis: The Driving Force of the Reaction

While the reaction can proceed under neutral conditions, it is often sluggish.[5] Acid catalysis is typically employed to accelerate the condensation.

-

Brønsted Acids: Acetic acid is a common choice, providing a weakly acidic medium that promotes the reaction without leading to unwanted side products.[5] Stronger acids like hydrochloric acid or p-toluenesulfonic acid can also be used, but care must be taken to avoid degradation of acid-sensitive functional groups.[7][8]

-

Lewis Acids: A variety of Lewis acids, such as Sc(OTf)₃ and Bi(NO₃)₃, have been shown to effectively catalyze the Paal-Knorr synthesis, often under milder conditions than Brønsted acids.[7]

Solvent Selection and Modern Methodologies

The choice of solvent depends on the solubility of the starting materials and the reaction temperature.

-

Conventional Solvents: Alcohols like methanol or ethanol are frequently used.[1] Toluene can be employed with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[8]

-

Green Chemistry Approaches:

-

Solvent-Free Conditions: For some substrates, the reaction can be run neat, simply by mixing the 1,4-dicarbonyl and the aniline, which aligns with the principles of green chemistry.[9]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr reaction, often reducing reaction times from hours to minutes and improving yields.[1][4]

-

Workflow for a Typical Paal-Knorr Synthesis

The following diagram outlines a general workflow for the synthesis and purification of a pyrrole aniline.

Caption: A generalized experimental workflow for the Paal-Knorr synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol provides a classic example of the Paal-Knorr synthesis using conventional heating.[1]

Materials:

-

Aniline (2.0 mmol)

-

2,5-Hexanedione (2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

Procedure:

-

In a round-bottom flask, combine the aniline, 2,5-hexanedione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol demonstrates the use of microwave irradiation to accelerate the reaction.[1]

Materials:

-

Substituted 1,4-diketone (1.0 eq)

-

Primary aniline (3.0 eq)

-

Glacial Acetic Acid (as catalyst)

-

Ethanol (as solvent)

Procedure:

-

To a microwave vial, add a solution of the 1,4-diketone in ethanol.

-

Add glacial acetic acid and the primary aniline to the vial.

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 80 °C) until the reaction is complete, as determined by TLC.

-

After cooling, partition the mixture between water and an organic solvent like ethyl acetate.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent.

-

Purify the crude material by column chromatography.

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is highly dependent on the chosen starting materials and conditions. The following table summarizes representative data.

| 1,4-Dicarbonyl | Aniline | Catalyst | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | HCl | Methanol, Reflux, 15 min | High (not specified) | [1] |

| 2,5-Hexanedione | Benzylamine | None | Neat, Stirring, RT | Excellent | [9] |

| Acetonylacetone | Aniline | MIL-53(Al) | Solvent-free, Ultrasound, 2h | 95-100 | [10] |

| Substituted 1,4-diketone | 4-Fluoroaniline | p-TsOH | Toluene, Reflux, 20h | 79 | [8] |

Conclusion and Future Outlook

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the construction of N-aryl pyrroles. Its operational simplicity, broad substrate scope, and amenability to modern techniques like microwave-assisted synthesis ensure its continued use in both academic research and industrial drug development. The key to mastering this reaction lies in a thorough understanding of the interplay between the electronic and steric properties of the 1,4-dicarbonyl and aniline starting materials, and the judicious selection of catalysts and reaction conditions. As the demand for structurally diverse and complex pyrrole anilines grows, further innovations in catalytic systems and green methodologies will continue to enhance the utility of this venerable reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scribd.com [scribd.com]

- 9. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction